Ethyl 6-bromo-2-cyano-3-methylbenzoate
Overview
Description
Ethyl 6-bromo-2-cyano-3-methylbenzoate is a chemical compound with the molecular formula C12H11BrNO2. It belongs to the class of benzoate esters and is commonly used in the synthesis of various organic molecules. This compound is characterized by its white to yellow crystalline appearance and a pungent odor. It has a melting point of 81-82°C and a boiling point of 363.5°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-2-cyano-3-methylbenzoate can be synthesized through a multi-step process involving the bromination of 3-methylbenzoic acid, followed by esterification and cyanation. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The esterification involves reacting the brominated product with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 6-amino-2-cyano-3-methylbenzoate.
Hydrolysis: 6-bromo-2-cyano-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 6-bromo-2-cyano-3-methylbenzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-cyano-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The ester group facilitates the compound’s entry into cells, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-3-cyano-6-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 6-bromo-2-cyano-3-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and cyano groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
ethyl 6-bromo-2-cyano-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-8(6-13)7(2)4-5-9(10)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDYMWBGOBVXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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